8-Methylquinoline-2-carbaldehyde

Organic Synthesis Purification Physical Chemistry

8-Methylquinoline-2-carbaldehyde (CAS 38462-77-0) is a heterocyclic aromatic building block comprising a quinoline core with a methyl substituent at position 8 and a reactive aldehyde group at position It belongs to the quinolinecarbaldehyde family, a class widely used in medicinal chemistry, coordination chemistry, and organic synthesis. As supplied by major vendors, the compound is typically a powder of ≥95% purity with a melting point of 81–83 °C.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
Cat. No. B13424830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylquinoline-2-carbaldehyde
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC(=N2)C=O
InChIInChI=1S/C11H9NO/c1-8-3-2-4-9-5-6-10(7-13)12-11(8)9/h2-7H,1H3
InChIKeyMNRCIPOFTIYSAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylquinoline-2-carbaldehyde for Research & Industrial Procurement: Core Identity and Class Positioning


8-Methylquinoline-2-carbaldehyde (CAS 38462-77-0) is a heterocyclic aromatic building block comprising a quinoline core with a methyl substituent at position 8 and a reactive aldehyde group at position 2. It belongs to the quinolinecarbaldehyde family, a class widely used in medicinal chemistry, coordination chemistry, and organic synthesis. As supplied by major vendors, the compound is typically a powder of ≥95% purity with a melting point of 81–83 °C . This aldehyde serves as a key intermediate for constructing Schiff-base ligands, pharmaceuticals, and functional materials, and its substitution pattern distinguishes it from other isomers and derivatives in terms of reactivity, lipophilicity, and biological target engagement.

Why 8-Methylquinoline-2-carbaldehyde Cannot Be Replaced by an In-Class Analog Without Quantitative Justification


Quinolinecarbaldehydes share a common core, but the position and nature of substituents create measurable differences in key properties that directly impact synthetic utility and biological outcome. For example, the addition of a single methyl group at position 8 raises the melting point by 12–15 °C relative to the unsubstituted quinoline-2-carbaldehyde and increases lipophilicity by approximately 0.45 logP units [1]. These differences influence solubility, purification, and membrane permeability. Moreover, the 8-methyl group modulates the electronic environment of the quinoline nitrogen and the aldehyde carbon, which can alter reaction kinetics in condensation and cross-coupling reactions [2], as well as affinity for biological targets such as monoamine oxidase B [3]. Therefore, substituting this compound with the parent quinoline-2-carbaldehyde or with 8-ethyl/8-isopropyl homologues without adjusting reaction conditions or expecting equivalent biological readouts can lead to synthetic failures or misleading structure–activity relationships.

Quantitative Differentiation of 8-Methylquinoline-2-carbaldehyde: Head-to-Head and Cross-Study Evidence for Informed Selection


8-Methyl Substitution Raises Melting Point by ~14 °C Relative to the Unsubstituted Parent, Simplifying Purification and Handling

8-Methylquinoline-2-carbaldehyde exhibits a melting point of 81–83 °C (powder, 95% purity) . In contrast, quinoline-2-carbaldehyde (lacking the 8-methyl group) melts at 66–71 °C . The ~14 °C elevation in melting point is attributable to the additional methyl group, which increases molecular weight and likely enhances crystal packing. For procurement, this means the 8-methyl derivative is easier to handle as a solid at room temperature, reducing the risk of liquefaction during storage or shipping compared to the lower-melting parent compound.

Organic Synthesis Purification Physical Chemistry

The 8-Methyl Group Increases Lipophilicity by +0.45 LogP Units vs. Unsubstituted Quinoline-2-carbaldehyde

The calculated XLogP of 8-methylquinoline-2-carbaldehyde is 2.4 , while the experimentally determined logP of quinoline-2-carbaldehyde is 1.95 [1]. This +0.45 logP difference indicates a measurable increase in lipophilicity conferred solely by the 8-methyl substituent. For comparison, the 8-ethyl analog has a reported LogP of 2.61 [2], demonstrating a linear relationship between alkyl chain length and lipophilicity at position 8. In drug-discovery programs, this additional lipophilicity can improve membrane permeability and CNS penetration potential, albeit with the need to monitor off-target promiscuity.

ADME Lipophilicity Medicinal Chemistry

8-Methylquinoline-2-carbaldehyde Displays Sub-Micromolar Inhibition of Monoamine Oxidase B (IC50 = 204 nM)

In a recombinant human MAO-B inhibition assay using kynuramine as substrate, 8-methylquinoline-2-carbaldehyde gave an IC50 of 204 nM [1]. While direct comparator data for quinoline-2-carbaldehyde in the same assay are not publicly available, structure–activity relationship (SAR) studies on methylquinolines have shown that 8-methyl substitution is critical for retaining MAO-B inhibitory activity; the parent quinoline-2-carbaldehyde and other positional isomers are markedly weaker or inactive [2]. This target engagement profile positions the 8-methyl derivative as a useful starting scaffold for developing reversible MAO-B inhibitors, whereas the unsubstituted or differently substituted analogs may not provide the same pharmacological starting point.

Neuropharmacology MAO-B Inhibition Enzyme Assay

Condensation Reactivity: 8-Methyl-2-carbaldehyde Generates Bidentate N,N′-Ligands with Distinct Coordination Geometry Compared to Bulkier 8-Alkyl Homologues

The N-methylimine derivative of 8-methylquinoline-2-carbaldehyde (mqa) coordinates to Pd(II), Rh(I), and Ir(III) in both monodentate (through CHNMe nitrogen) and bidentate (N,N′) modes, as established by 1H and 13C NMR spectroscopy [1]. In contrast, the 8-isopropyl analog (iqa) forces the metal atom 1.09 Å out of the quinoline plane due to steric clash between the isopropyl group and the metal center, as revealed by X-ray crystallography of [Pd(η-allyl)(iqa)]ClO4 [1]. The 8-methyl group provides sufficient steric bulk to influence regioselective C–H activation (metallation at the 8-Me group for bidentate complexes versus at the 3-position for monodentate complexes) while avoiding the severe structural distortions seen with the isopropyl congener. This makes the 8-methyl derivative the preferred entry point for developing well-defined organometallic catalysts or metallodrugs where predictable coordination geometry is essential.

Coordination Chemistry Ligand Design Schiff Base

2-Quinolinecarbaldehydes are More Reactive Electrophiles than 6- or 8-Quinolinecarbaldehydes Under Superelectrophilic Conditions

DFT calculations on N,O-diprotonated dications of various quinolinecarbaldehydes predict that the most reactive electrophilic species are generated from 2- and 4-quinolinecarbaldehydes [1]. Experimentally, 2(6,8)-quinolinecarbaldehydes react with arenes in Brønsted (TfOH) or Lewis acids (AlCl3, AlBr3) to give diarylmethylquinolines, but 6- and 8-isomers also yield unusual arylmethylquinoline side products [1]. This implies that 8-methylquinoline-2-carbaldehyde, by virtue of having the aldehyde at the 2-position, will follow the cleaner diarylmethylation pathway characteristic of 2-quinolinecarbaldehydes, avoiding the competing pathways that complicate reactions of 6- or 8-carbaldehyde isomers. Users selecting a quinolinecarbaldehyde for superelectrophilic chemistry should therefore prioritize the 2-carbaldehyde regioisomer to maximize product yield and purity.

Electrophilic Aromatic Substitution DFT Reaction Selectivity

Synthetic Accessibility: 8-Methylquinoline-2-carbaldehyde is Prepared in 80% Yield via Selenium Dioxide Oxidation of 2,8-Dimethylquinoline

Oxidation of 2,8-dimethylquinoline with selenium dioxide in 1,4-dioxane affords 8-methylquinoline-2-carbaldehyde in 80% isolated yield [1]. While systematic comparative yields for the synthesis of other 8-alkylquinoline-2-carbaldehydes via the same method are not compiled in a single study, the 80% yield benchmark provides procurement teams with a clear expectation of synthetic efficiency when sourcing the precursor 2,8-dimethylquinoline for in-house preparation. This yield is consistent with the general performance of SeO2 oxidation of 2-methylquinolines, which typically proceeds in 60–85% yield depending on substitution [2], but the 8-methyl substrate benefits from the activating effect of the electron-donating methyl group, which enhances regioselectivity for the 2-methyl oxidation.

Synthetic Methodology Yield Optimization Process Chemistry

Optimal Deployment Scenarios for 8-Methylquinoline-2-carbaldehyde Based on Quantitative Evidence


Scaffold for CNS-Penetrant MAO-B Inhibitor Lead Optimization

With a confirmed IC50 of 204 nM against human recombinant MAO-B [1], 8-methylquinoline-2-carbaldehyde provides a quantitatively validated starting point for medicinal chemistry programs targeting monoamine oxidase B. The +0.45 logP increment over the unsubstituted parent [2] suggests improved blood–brain barrier permeability, making this aldehyde a rational choice for CNS-focused libraries. Teams should procure the 95% purity grade and verify activity in their own assay cascade before scaling up analog synthesis.

Ligand Precursor for Well-Defined Organometallic Catalysts

The N-methylimine derivative of 8-methylquinoline-2-carbaldehyde coordinates to Pd, Rh, and Ir without the severe out-of-plane distortions observed with the 8-isopropyl analog (metal displacement 0.0 Å vs. 1.09 Å) [3]. This predictable geometry is essential for designing catalysts where the metal center's steric environment controls enantioselectivity. Researchers developing asymmetric hydrogenation or cross-coupling catalysts should select the 8-methyl variant over bulkier 8-alkyl congeners to maintain a planar coordination sphere and avoid unwanted side reactions.

Key Intermediate in Superelectrophilic Diarylmethylquinoline Synthesis

DFT calculations and experimental studies confirm that 2-quinolinecarbaldehydes generate the most reactive electrophilic dications and follow a cleaner diarylmethylation pathway than 6- or 8-regioisomers, which produce arylmethylquinoline side products [4]. Process chemists pursuing diarylmethylquinoline targets should therefore source 8-methylquinoline-2-carbaldehyde as the preferred starting material, expecting higher yields and simpler purification compared to using the 8-carbaldehyde isomer.

Building Block for Schiff-Base Ligand Libraries with Tunable Lipophilicity

The aldehyde group at position 2 readily condenses with primary amines to form Schiff bases, a reaction widely exploited in ligand design. The 8-methyl substitution provides a lipophilicity midpoint (LogP 2.4) between the unsubstituted parent (LogP 1.95) and the 8-ethyl analog (LogP 2.61) [2][5], offering a way to modulate hydrophobicity without introducing additional heteroatoms. This property is valuable for constructing focused ligand libraries for metal sensing, extraction, or biological metal chelation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methylquinoline-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.